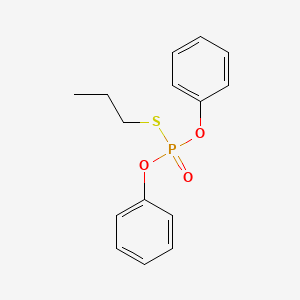

Phosphorothioic acid, O,O-diphenyl S-propyl ester

説明

Phosphorothioic acid, O,O-diphenyl S-propyl ester (C₁₅H₁₇O₃PS) is a phosphorothioate ester characterized by two phenyl (C₆H₅) groups attached to the oxygen atoms and a propyl (C₃H₇) group bonded to the sulfur atom. Phosphorothioates are organophosphorus compounds widely studied for their pesticidal and neurotoxic properties.

特性

CAS番号 |

66055-40-1 |

|---|---|

分子式 |

C15H17O3PS |

分子量 |

308.3 g/mol |

IUPAC名 |

[phenoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C15H17O3PS/c1-2-13-20-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |

InChIキー |

DUBDMGKFUJOVHU-UHFFFAOYSA-N |

正規SMILES |

CCCSP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: O,O-ジフェニル S-プロピル オステロチオ酸の合成は、通常、オキシ塩化リンをフェノールとプロパンチオールと反応させることから始まります。反応は、エステル結合の適切な形成を保証するために制御された条件下で行われます。一般的な反応スキームは以下のとおりです。

POCl3+2C6H5OH+C3H7SH→(C6H5O)2P(S)C3H7+3HCl

工業生産方法: この化合物の工業生産には、同様の反応条件を使用する大規模合成が含まれますが、より高い収量と純度のために最適化されています。プロセスには、目的の製品を得るために蒸留や再結晶などの追加の精製手順が含まれる場合があります。

3. 化学反応の分析

反応の種類: O,O-ジフェニル S-プロピル オステロチオ酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、オステロチオ酸塩を生成するために酸化することができます。

置換: これは、フェニル基またはプロピル基が他の求核剤によって置換される求核置換反応に関与することができます。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解され、リン酸誘導体とアルコールが生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

置換: ハロアルカンなどの試薬と、アミンやチオールなどの求核剤が使用されます。

加水分解: 酸性または塩基性の水溶液が使用されます。

主要な製品:

酸化: オステロチオ酸塩。

置換: さまざまな置換されたオステロチオ酸エステル。

加水分解: リン酸誘導体と対応するアルコール。

4. 科学研究への応用

O,O-ジフェニル S-プロピル オステロチオ酸は、科学研究においていくつかの用途があります。

生物学: 特にアセチルコリンエステラーゼの阻害における、酵素阻害剤としての可能性について研究されています。

医学: 酵素阻害特性のため、その潜在的な治療的用途が調査されています。

産業: 特定の害虫を標的にする有効性から、殺虫剤や殺虫剤の配合に使用されています。

化学反応の分析

Types of Reactions: Phosphorothioic acid, O,O-diphenyl S-propyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioates.

Substitution: It can participate in nucleophilic substitution reactions where the phenyl or propyl groups are replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives and alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used.

Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products:

Oxidation: Phosphorothioates.

Substitution: Various substituted phosphorothioic acid esters.

Hydrolysis: Phosphoric acid derivatives and corresponding alcohols.

科学的研究の応用

Phosphorothioic acid, O,O-diphenyl S-propyl ester has several applications in scientific research:

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.

Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness in targeting specific pests.

作用機序

O,O-ジフェニル S-プロピル オステロチオ酸の作用機序は、神経系におけるアセチルコリンの分解に不可欠な酵素であるアセチルコリンエステラーゼの阻害を含みます。この酵素を阻害することにより、化合物はアセチルコリンの蓄積につながり、神経信号伝達の延長をもたらします。 このメカニズムは、殺虫剤として使用される他の有機リン化合物と似ています {_svg_1}.

類似化合物:

- S-[(tert-ブチルチオ)メチル] O,O-ジエチル オステロジチオ酸

- O,O,S-トリメチル オステロジチオ酸

- プロフェノホス (O-(4-ブロモ-2-クロロフェニル) O-エチル S-プロピル オステロチオ酸)

比較: O,O-ジフェニル S-プロピル オステロチオ酸は、特定のエステルとフェニル基の配置によりユニークであり、明確な化学反応性と生物学的活性を示します。 類似の化合物と比較して、酵素阻害のレベルが異なり、殺虫剤としての有効性が異なる場合があります .

類似化合物との比較

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of O,O-diphenyl S-propyl ester with similar phosphorothioates:

Environmental and Toxicological Profiles

- Neurotoxicity: Analogs with bulky substituents (e.g., KBR-2822) demonstrate that neurotoxic effects can arise even without NTE inhibition, highlighting the role of non-catalytic targets in toxicity .

- Environmental Persistence : Chlorinated aromatic derivatives (e.g., ) are likely more persistent in the environment due to resistance to hydrolysis, whereas alkyl-substituted esters may degrade faster .

生物活性

Phosphorothioic acid, O,O-diphenyl S-propyl ester, is a compound belonging to the class of organophosphorus compounds. Its biological activity has garnered attention due to its potential applications in agriculture and medicine, particularly as a pesticide and its implications in neurotoxicity. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound (C15H17O3PS) features a phosphorus atom bonded to sulfur and two phenyl groups, along with a propyl group. The compound's structure contributes to its biological activity, particularly its interaction with enzymes and receptors in biological systems.

Biological Activity Overview

-

Pesticidal Activity :

- The compound exhibits significant pesticidal properties. Research indicates that phosphorothioic esters can act as effective insecticides and fungicides. For example, studies have shown that derivatives of phosphorothioic acid can inhibit the growth of various pests and fungi, making them valuable in agricultural applications .

-

Neurotoxicity :

- Phosphorothioic acid esters are known for their neurotoxic effects, primarily through the inhibition of neuropathy target esterase (NTE). This inhibition can lead to organophosphate-induced delayed neurotoxicity (OPIDN), characterized by axonal degeneration in the central and peripheral nervous systems . In particular, O,O-diphenyl S-propyl ester has been shown to exacerbate symptoms associated with OPIDN without directly inhibiting NTE .

Case Studies

- Study on Insecticidal Efficacy : A study analyzed the insecticidal activity of various phosphorothioic acid derivatives, including O,O-diphenyl S-propyl ester. Results indicated a high level of efficacy against specific pests, with mortality rates exceeding 90% at certain concentrations .

- Neurotoxicity Assessment : Research conducted on animal models demonstrated that exposure to O,O-diphenyl S-propyl ester resulted in significant neurodegeneration. The study highlighted the importance of understanding the compound's mechanism of action in relation to NTE inhibition and subsequent neurotoxic effects .

Table 1: Biological Activities of Phosphorothioic Acid Esters

| Activity Type | Description | Reference |

|---|---|---|

| Pesticidal | Effective against various pests | |

| Fungicidal | Inhibits fungal growth | |

| Neurotoxic | Induces axonal degeneration |

Table 2: Efficacy Against Specific Pests

Research Findings

- Mechanism of Action : The primary mechanism through which phosphorothioic acid esters exert their biological effects is through the inhibition of key enzymes involved in neurotransmission and metabolic processes. The interaction with NTE is particularly critical as it leads to disruptions in neuronal function and integrity .

- Toxicological Profile : Studies have outlined the toxicological profile of O,O-diphenyl S-propyl ester, indicating potential risks associated with exposure. Symptoms of neurotoxicity include muscle weakness, respiratory distress, and long-term neurological deficits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。